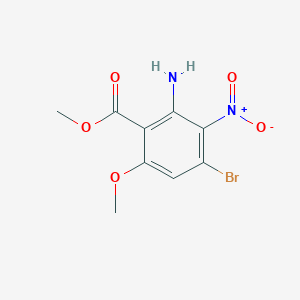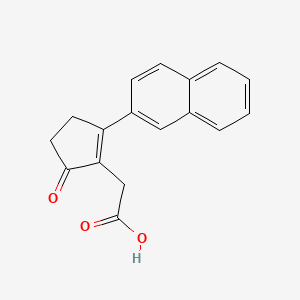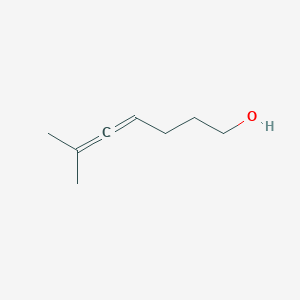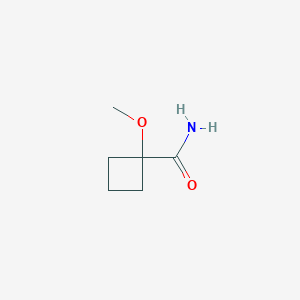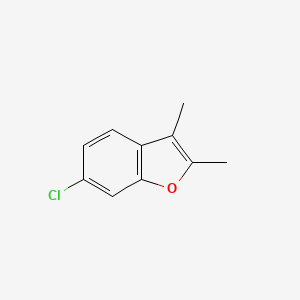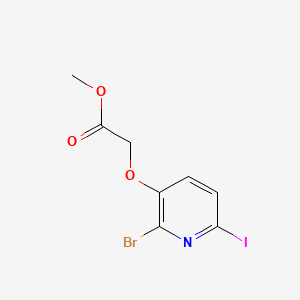
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid is a compound that belongs to the class of benzoic acids substituted with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom and the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzoic acid with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the carboxylic acid group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids with different functional groups.
Scientific Research Applications
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, in medicinal applications, the compound may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death . The fluorine atom enhances the compound’s binding affinity to its targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound is used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with potential anticancer properties.
Uniqueness
4-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the presence of both the fluorine atom and the oxadiazole ring, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxadiazole ring contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
4-fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-12-9(16-13-5)8-4-6(11)2-3-7(8)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
PHKJXGMOIKCOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
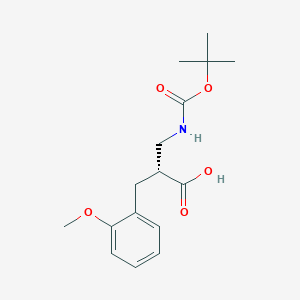
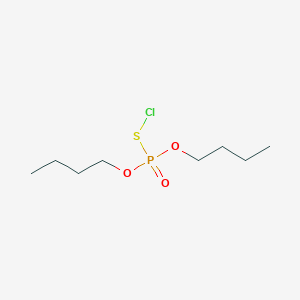
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
